Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a fluorophenyl sulfonyl group, and an acetylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Acetylamino Intermediate: The reaction begins with the acetylation of 4-aminobenzoic acid using acetic anhydride in the presence of a base such as pyridine to form 4-acetylaminobenzoic acid.
Sulfonylation: The next step involves the sulfonylation of the acetylamino intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoic acid.
Esterification: Finally, the esterification of the sulfonylated product with ethanol in the presence of a catalyst such as sulfuric acid produces this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(4-fluorophenyl)sulfonyl]acetyl}amino)benzoate
- Methyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate
- Ethyl 4-({[(2-chlorophenyl)sulfonyl]acetyl}amino)benzoate
Uniqueness
This compound is unique due to the presence of the 2-fluorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 4-[[2-(2-fluorophenyl)sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-7-9-13(10-8-12)19-16(20)11-25(22,23)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOVIFFWZCLIBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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